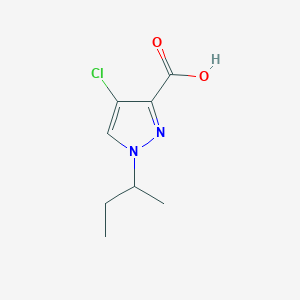
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006451-29-1 . The compound is also known as 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is derived from the butan-2-yl group, which is a four-carbon alkyl radical or substituent group . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : 1H-pyrazole-3-carboxylic acid, closely related to 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid, can be converted through reactions with various binucleophiles into corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives. These reactions, explored through quantum-chemical calculations, provide insights into the formation and structure of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Functionalization and Cyclization : The acid or its acid chloride form can be easily converted into ester or amide derivatives, and undergo cyclocondensation reactions, forming pyrazolo[3,4-d]pyridazines and other cyclic compounds. These transformations demonstrate the versatile chemical properties of this compound (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological Applications
Antimicrobial and Anticancer Activities : Derivatives of 1H-pyrazole-3-carboxylic acid have shown potential in antimicrobial and anticancer activities. For instance, 2-pyrazoline derivatives have been synthesized and studied for their in vitro anticancer activity and antimicrobial properties, highlighting the compound's potential in medical research (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Chitosan Schiff Bases : Incorporation of pyrazole derivatives into chitosan Schiff bases has been explored, showing promising results in antimicrobial activities. This suggests potential applications in developing new materials with biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Optical and Material Science Applications
Optical Properties : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been synthesized and studied for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Photoluminescent Properties : Coordination compounds based on pyrazole-3-carboxylic acid have been found to exhibit interesting luminescent behaviors, suggesting applications in the field of materials science, especially in the development of new photoluminescent materials (Liu, Zhu, Chu, & Li, 2015).
properties
IUPAC Name |
1-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQAXVEVDNYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

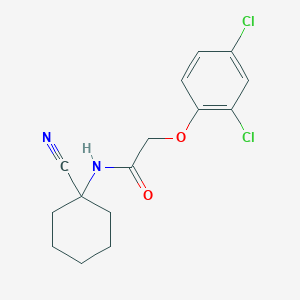
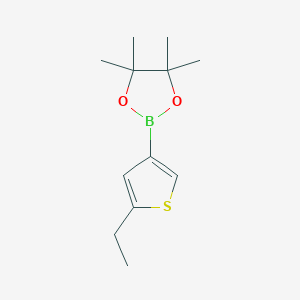

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
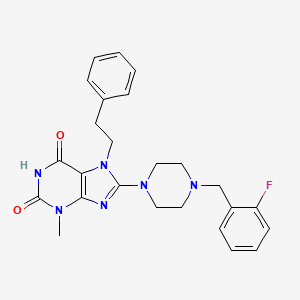
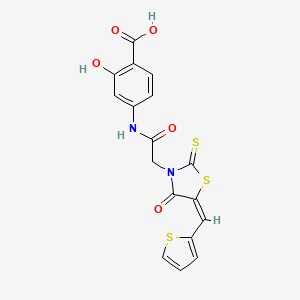
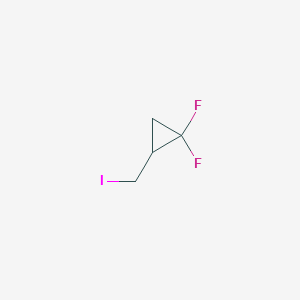
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)
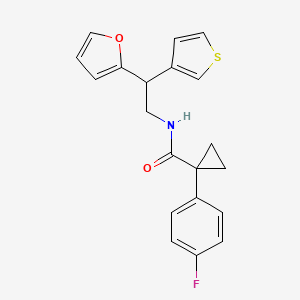

![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)
![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)
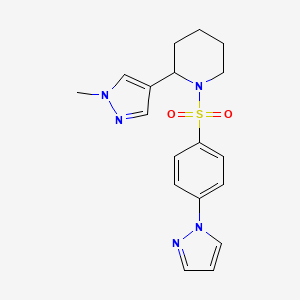
![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)